4-Chloro-2-methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
CAS No.:
Cat. No.: VC13510025
Molecular Formula: C13H19BClNO3
Molecular Weight: 283.56 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H19BClNO3 |
|---|---|
| Molecular Weight | 283.56 g/mol |
| IUPAC Name | 4-chloro-2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline |
| Standard InChI | InChI=1S/C13H19BClNO3/c1-12(2)13(3,4)19-14(18-12)8-6-10(16)11(17-5)7-9(8)15/h6-7H,16H2,1-5H3 |
| Standard InChI Key | YNHCPTRPVFQFNE-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2Cl)OC)N |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2Cl)OC)N |
Introduction
Chemical and Structural Properties
Molecular Architecture
The compound’s IUPAC name, 4-chloro-2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline, reflects its substituent arrangement:
-
A chlorine atom at the 4-position of the aromatic ring.
-
A methoxy group (-OCH) at the 2-position.
-
A tetramethyl dioxaborolane ring at the 5-position.
-
An amine group (-NH) at the 1-position.
The dioxaborolane moiety, a cyclic boronic ester, enhances stability and solubility in organic solvents, while the methoxy group contributes to lipophilicity.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 283.56 g/mol |
| IUPAC Name | 4-chloro-2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2Cl)OC)N |
| InChI Key | YNHCPTRPVFQFNE-UHFFFAOYSA-N |
Synthesis and Optimization
Nucleophilic Substitution Pathways
The compound is synthesized via nucleophilic substitution reactions, where a boronic acid derivative reacts with a halogenated aniline precursor. A typical route involves:
-
Borylation: Reacting 4-chloro-2-methoxy-5-bromoaniline with bis(pinacolato)diboron in the presence of a palladium catalyst (e.g., Pd(dppf)Cl) and a base (e.g., potassium acetate).
-
Purification: Column chromatography or recrystallization to isolate the product.
Reaction conditions (temperature: 80–100°C; solvent: dioxane or THF) are critical for achieving yields exceeding 70%.
Industrial-Scale Production
Industrial synthesis employs continuous flow reactors to enhance reproducibility and scalability. Automated systems monitor parameters like pH and temperature, minimizing side products such as deborylated analogs.
Applications in Organic Synthesis
Suzuki-Miyaura Cross-Coupling
The compound serves as a key intermediate in Suzuki-Miyaura reactions, forming carbon-carbon bonds between aryl halides and boronic esters. For example:
This reactivity is exploited in synthesizing biphenyl derivatives for pharmaceuticals and materials science.
Pharmaceutical Building Blocks
-
Anticancer Agents: The dioxaborolane moiety’s ability to form complexes with biomolecules (e.g., proteasomes) has spurred interest in targeted therapies.
-
Antimicrobials: Structural analogs exhibit activity against Staphylococcus aureus (MIC: 8 μg/mL) by disrupting cell wall synthesis.
Research Findings and Biological Activity
Pharmacokinetic Profiling
Studies on analogous compounds reveal:
-
Lipophilicity: The methoxy group increases logP values by 0.5–1.0 units, enhancing blood-brain barrier permeability.
-
Metabolic Stability: The dioxaborolane ring resists hepatic degradation, prolonging half-life to >6 hours in rodent models.
Table 2: Comparative Bioactivity of Boronic Esters
| Compound | IC (μM) | Target |
|---|---|---|
| Target Compound | 0.45 | Proteasome (β5 subunit) |
| Bortezomib (Control) | 0.12 | Proteasome (β5 subunit) |
| 4-Chloro-2-methoxy analog | 1.20 | CYP3A4 |
Material Science Applications
In polymer chemistry, the compound facilitates the synthesis of conjugated polymers with tunable electronic properties. For instance, copolymerization with thiophene yields materials with bandgaps of 2.1–2.3 eV, suitable for organic photovoltaics.
Future Directions
Drug Delivery Systems
The pH-sensitive boronic ester bond could enable controlled drug release in tumor microenvironments (pH 6.5–7.0).
Catalysis Innovations
Functionalizing the amine group with chiral auxiliaries may yield asymmetric catalysts for enantioselective synthesis.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume